2-Methyl-6-nitro-1-benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-nitro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGPFUERLBQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524448 | |
| Record name | 2-Methyl-6-nitro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87977-31-9 | |
| Record name | 2-Methyl-6-nitro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Reactivity of 2 Methyl 6 Nitro 1 Benzofuran
Proposed Reaction Pathways for Benzofuran (B130515) Formation
The synthesis of the 2-methyl-6-nitro-1-benzofuran scaffold can be envisioned through several established methodologies for benzofuran construction. The selection of a specific pathway depends on the availability of appropriately substituted starting materials, such as derivatives of 4-nitrophenol (B140041).
Table 1: Proposed Synthetic Routes for this compound
| Synthesis Strategy | Key Reaction Type | Proposed Starting Materials | Brief Description |
| From Phenols and α-Haloketones | Nucleophilic Substitution & Cyclization | 4-Nitrophenol and 1-halopropan-2-one | O-alkylation of 4-nitrophenol with a propylene (B89431) oxide equivalent followed by cyclization. |
| Sonogashira Coupling & Cyclization | Cross-Coupling & Annulation | 2-Iodo-4-nitrophenol and propyne | A palladium-catalyzed Sonogashira coupling of the iodophenol with propyne, followed by an intramolecular cyclization to form the furan (B31954) ring. nih.govelte.huorganic-chemistry.orgthieme-connect.comacs.org |
| Intramolecular Heck Reaction | Cross-Coupling & Cyclization | o-Iodoaryl vinyl ether derivative | Synthesis of an o-iodoaryl vinyl ether from a substituted 4-nitrophenol, followed by a palladium-catalyzed intramolecular Heck reaction to close the furan ring. researchgate.netacs.org |
| Perkin Rearrangement | Rearrangement | Substituted 3-halo-7-nitrocoumarin | Base-catalyzed rearrangement of a coumarin (B35378) precursor, involving lactone ring-opening and subsequent intramolecular cyclization to form the benzofuran-2-carboxylic acid, which would require subsequent decarboxylation and methylation. nih.govwikipedia.orgscite.ai |
One of the most direct conceptual routes involves the reaction of a substituted phenol (B47542) with an α-haloketone. For this compound, this could start from 4-nitrophenol. The synthesis would proceed via O-alkylation of the phenol with a suitable three-carbon electrophile, such as 1-chloropropan-2-one, to form an ether intermediate. This intermediate would then undergo an intramolecular cyclization, often acid-catalyzed, to construct the furan ring.
Alternatively, modern cross-coupling strategies offer versatile pathways. A Sonogashira coupling approach would involve the palladium-catalyzed reaction of a 2-halo-4-nitrophenol (e.g., 2-iodo-4-nitrophenol) with propyne. nih.govorganic-chemistry.org The resulting o-alkynylphenol intermediate can then undergo intramolecular cyclization to yield the desired benzofuran. researchgate.net Similarly, an intramolecular Heck reaction can be employed, starting from an appropriately synthesized o-iodo-4-nitrophenyl allyl ether, which upon cyclization would lead to the dihydrobenzofuran, requiring a subsequent oxidation step to furnish the aromatic benzofuran ring. researchgate.netacs.orgacs.org
Mechanistic Insights into Nitro-Group Transformations
The nitro group at the 6-position is a key functional handle for further molecular elaboration, with its reduction to an amino group being the most prominent transformation. This conversion dramatically alters the electronic properties of the molecule, turning the electron-withdrawing nature of the nitro substituent into the electron-donating character of the resulting amine.
Catalytic Hydrogenation: The most common method for reducing nitroarenes is catalytic hydrogenation. nih.govacs.orgacs.org This process involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst.
Mechanism: The reaction occurs on the surface of the catalyst (e.g., Pd/C, Pt/C, Raney Ni). Molecular hydrogen is dissociatively adsorbed onto the metal surface, forming reactive metal-hydride species. The nitroarene also adsorbs onto the surface, where it undergoes stepwise reduction by the surface-bound hydrogen atoms. The reaction is believed to proceed through several intermediates, including nitroso (R-NO) and hydroxylamino (R-NHOH) species, before yielding the final amine (R-NH₂).
Table 2: Common Catalytic Systems for Nitro Group Reduction
| Catalyst | Hydrogen Source | Typical Conditions | Selectivity Notes |
| Pd/C | H₂ gas | MeOH or EtOH solvent, room temp. to moderate heat, 1-50 atm H₂ | Highly effective, but may cause dehalogenation in substrates with halogen substituents. thieme-connect.com |
| Pt/C | H₂ gas | Similar to Pd/C | Can offer better selectivity and less dehalogenation for halogenated nitroarenes compared to Pd/C. thieme-connect.comnih.gov |
| Raney Ni | H₂ gas | EtOH or MeOH solvent, often requires higher pressure/temperature | Very active and cost-effective, but can be pyrophoric and less selective. acs.org |
| Various | Formic acid, Hydrazine, etc. | Often requires a catalyst (e.g., Pd/C) | Transfer hydrogenation methods avoid the use of high-pressure H₂ gas, offering a safer alternative. researchgate.netnih.gov |
Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation (CTH). thieme-connect.comresearchgate.netacs.org In this method, a hydrogen donor molecule in the liquid phase transfers hydrogen to the substrate, mediated by a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, hydrazine, and cyclohexadiene. The mechanism is similar in that it involves catalyst-mediated hydrogen transfer, but it avoids the need for specialized high-pressure equipment. nih.gov
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is a balance of the activating effect of the 2-methyl group and the deactivating effect of the 6-nitro group on the benzofuran core.
Electrophilic Reactivity: The benzofuran ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. stackexchange.comechemi.com The inherent reactivity of the furan ring favors substitution at the 2- and 3-positions. In this specific molecule, the 2-position is already occupied by a methyl group. The 2-methyl group is an activating, ortho-, para-directing group (directing to positions 3 and 7). The 6-nitro group is a strong deactivating, meta-directing group (directing to positions 5 and 7).
Predicted Reactivity: Electrophilic attack will be directed by the combined influence of these groups.
Position 3: Attack at this position is activated by the 2-methyl group. The resulting carbocation intermediate is stabilized by resonance involving the oxygen atom.
Position 7: Attack at this position is favored by both the 2-methyl group (para-directing) and the 6-nitro group (meta-directing).
Position 5: Attack at this position is also directed by the 6-nitro group (meta).
Benzene (B151609) Ring vs. Furan Ring: The furan moiety is generally more susceptible to electrophilic attack than the benzene ring. However, the powerful deactivating effect of the nitro group on the benzene ring further enhances the relative reactivity of the furan part.
Therefore, electrophilic substitution is most likely to occur at position 3, and to a lesser extent, at position 7.
Nucleophilic Reactivity: Generally, electron-rich aromatic rings like benzofuran are not susceptible to nucleophilic attack. However, the presence of the strong electron-withdrawing nitro group at the 6-position makes the benzene portion of the molecule electron-deficient and activates it towards nucleophilic aromatic substitution (SₙAr).
Mechanism (SₙAr): A nucleophile can attack the carbon atom bearing a leaving group (e.g., a halogen) that is ortho or para to the nitro group. This proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group is crucial for stabilizing the negative charge of this intermediate. For this compound itself, SₙAr would require a leaving group at a position activated by the nitro group, such as position 5 or 7.
Furthermore, the electron-deficient nature imparted by the nitro group can make the entire aromatic system susceptible to dearomatizing nucleophilic additions, as discussed in section 3.5.
Dearomatization Reactions Involving Nitro-Group-Activated Benzofurans
Aromatic compounds are inherently stable, and reactions that disrupt this aromaticity are generally unfavorable. However, the presence of a strong electron-withdrawing group, such as a nitro group, can render the aromatic ring sufficiently electron-poor to undergo dearomatization reactions. bohrium.comresearchgate.netrsc.org
For nitro-activated benzofurans, particularly 2-nitrobenzofurans, a variety of dearomative cycloaddition reactions have been developed. rsc.orgresearchgate.netrsc.orgresearchgate.net These reactions provide access to complex, three-dimensional polycyclic structures containing a 2,3-dihydrobenzofuran (B1216630) core. researchgate.netresearchgate.net
Mechanism: In these reactions, the nitro-activated benzofuran acts as the electrophilic component.
[3+2] Cycloaddition: The benzofuran can react with a three-atom component (a 1,3-dipole) to form a five-membered ring fused to the original structure. researchgate.netresearchgate.net
Michael Addition: A nucleophile can attack the C2-C3 double bond of the furan ring in a conjugate addition fashion, initiating a dearomatization cascade. rsc.orgrsc.org
While most literature examples focus on 2-nitrobenzofurans where the nitro group directly activates the furan ring, the 6-nitro group in this compound would primarily activate the benzene ring portion of the molecule for dearomatizing nucleophilic attack. It is plausible that under specific conditions, particularly with potent nucleophiles, dearomatization pathways involving the benzene ring could be achieved.
Hydrogen Transfer and Oxygen Migration in Nitro-Heteroarene Reactions
The chemistry of the nitro group extends beyond simple reduction. Under certain conditions, it can participate in reactions involving hydrogen transfer and oxygen migration, leading to rearranged products.
Hydrogen Transfer: As discussed in section 3.2, catalytic transfer hydrogenation is a prime example of intermolecular hydrogen transfer. thieme-connect.comacs.org Intramolecular hydrogen transfer is also possible. For instance, in the reduction of a nitro group that is ortho to a substituent with available hydrogens, intramolecular hydrogen transfer can sometimes occur, leading to cyclized products.
Oxygen Migration and Rearrangement: While direct oxygen migration from the nitro group in this compound is not a commonly reported primary reaction, analogous rearrangements in related systems suggest possibilities under specific, often acidic, conditions.
Wallach Rearrangement: This is an acid-catalyzed transformation of azoxybenzenes (R-N=N⁺(-O⁻)-R') to hydroxyazobenzenes. wikipedia.orgdrugfuture.com The mechanism is thought to involve a dicationic intermediate. While not directly applicable, it demonstrates a precedent for acid-catalyzed rearrangements involving nitrogen-oxygen functionalities. acs.orgcdnsciencepub.com
Bamberger Rearrangement: This is the acid-catalyzed rearrangement of N-phenylhydroxylamines (which are intermediates in nitroarene reduction) to p-aminophenols. This reaction pathway could potentially be a source of side products during the acidic reduction of this compound.
These rearrangement reactions highlight the complex chemical space that can be accessed from nitroarenes, suggesting that reaction conditions for the transformation of this compound must be carefully chosen to avoid undesired side products.
Lack of Specific Research Data Precludes Detailed Article on this compound
Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific published research on the derivatization and advanced functionalization strategies for the chemical compound This compound (CAS No. 87977-31-9). While the existence of this compound is confirmed, detailed experimental data regarding its specific chemical modifications for analytical, spectroscopic, or synthetic purposes as outlined in the requested article structure are not available in the public domain.
The initial research plan aimed to gather specific findings on the chemical derivatization, fluorescent tagging, introduction of diverse functionalities, C-H functionalization, and transamidation chemistry pertaining exclusively to this compound. However, the conducted searches yielded information on related but distinct compounds, such as other isomers of nitrobenzofuran or the broader class of benzofurans. Adhering to the strict instruction to focus solely on this compound, it is not possible to generate a scientifically accurate and detailed article that fulfills the specific requirements of the provided outline, including the generation of data tables with research findings.
General principles of benzofuran and nitroaromatic chemistry suggest that this compound could theoretically undergo various functionalization reactions. For instance, the nitro group could be reduced to an amine, which could then be further derivatized. The benzofuran ring system is also amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions. However, without specific studies on this compound, any discussion of its reactivity would be speculative and fall outside the user's explicit instructions for a fact-based article.
Therefore, due to the absence of specific research data, the generation of a thorough and informative article strictly adhering to the provided outline for this compound is not feasible at this time.
Spectroscopic Characterization of 2 Methyl 6 Nitro 1 Benzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Methyl-6-nitro-1-benzofuran, specific NMR data would be essential for confirming its structural integrity.
¹H NMR and ¹³C NMR Chemical Shift Assignments
¹H (proton) and ¹³C NMR spectra would reveal the chemical shifts for each unique proton and carbon atom in the this compound molecule. The electron-withdrawing nature of the nitro group and the electronic effects of the benzofuran (B130515) ring system would significantly influence these shifts. A detailed analysis would involve assigning each resonance to a specific atom in the structure. However, no experimentally determined chemical shift data for this specific isomer is currently available.
2D NMR and DEPT-135 Analysis for Structural Elucidation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the connectivity of the molecule. These experiments establish correlations between protons and carbons, providing unambiguous evidence for the arrangement of the methyl and nitro groups on the benzofuran core.
Additionally, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum would differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the ¹³C NMR spectrum. Regrettably, no such 2D NMR or DEPT-135 data for this compound has been found in the searched literature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would provide a highly accurate mass measurement of the molecular ion of this compound (C₉H₇NO₃). This precise mass would confirm its elemental composition and distinguish it from other compounds with the same nominal mass. At present, no published HRMS data for this compound is available.
Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation (e.g., 2- vs. 6-isomers)
Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between isomers. By selecting the molecular ion and subjecting it to fragmentation, a unique fragmentation pattern is generated that can serve as a fingerprint for a specific isomer. This technique would be critical in differentiating this compound from other isomers, such as 2-Methyl-5-nitro-1-benzofuran or 3-Methyl-6-nitro-1-benzofuran. While the principles of MS/MS for differentiating nitro-substituted isomers are established, specific MS/MS data for this compound has not been located.
Collision-Induced Dissociation (CID) Analysis
Collision-Induced Dissociation (CID) is the method used in tandem mass spectrometry to fragment the selected ions. The resulting fragment ions provide valuable structural information. A detailed CID analysis of the molecular ion of this compound would reveal characteristic fragmentation pathways, likely involving the loss of the nitro group (NO₂) and other small neutral molecules. This information would be vital for its structural confirmation. As with the other techniques, specific CID fragmentation data for this compound is not currently documented in the accessible literature.
Vibrational Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by vibrations associated with the benzofuran core, the nitro group, and the methyl group.
The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The asymmetric stretching vibration is anticipated to appear in the range of 1500–1600 cm⁻¹, while the symmetric stretching vibration is expected in the 1300–1500 cm⁻¹ region mdpi.com. The exact positions of these bands can be influenced by the electronic environment of the aromatic ring.
The benzofuran moiety will give rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan (B31954) rings would likely appear in the 1450–1600 cm⁻¹ region. The C-O-C stretching of the furan ring typically results in a strong band between 1000 and 1300 cm⁻¹.
The methyl group (CH₃) would be identified by its characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching bands are expected in the 2900–3000 cm⁻¹ range, while bending vibrations would appear around 1375 cm⁻¹ and 1450 cm⁻¹ proquest.com.
Expected FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretching | Aromatic |
| ~2980-2850 | C-H stretching | Methyl (CH₃) |
| ~1550-1500 | Asymmetric NO₂ stretching | Nitro (NO₂) |
| ~1350-1300 | Symmetric NO₂ stretching | Nitro (NO₂) |
| ~1600-1450 | C=C stretching | Aromatic/Furan |
| ~1450, ~1375 | C-H bending | Methyl (CH₃) |
| ~1250-1000 | C-O-C stretching | Furan ring |
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the symmetric stretch of the nitro group. Aromatic compounds often exhibit characteristic Raman bands that can provide insight into substitution patterns acs.org.
The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum, expected around 1350 cm⁻¹ aip.org. The breathing modes of the benzofuran ring system would also be expected to be prominent in the Raman spectrum. Due to the presence of the nitro group, which is a known chromophore, resonance Raman effects might be observed when using an excitation wavelength that overlaps with an electronic absorption band, leading to a significant enhancement of the intensities of certain Raman bands aip.orgaip.org.
Expected Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretching | Aromatic |
| ~1600-1550 | Ring stretching | Aromatic |
| ~1350 | Symmetric NO₂ stretching | Nitro (NO₂) |
| ~1000 | Ring breathing | Benzofuran |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the π-conjugated system of the benzofuran core and the electronic effects of the nitro and methyl substituents.
Nitroaromatic compounds are known to exhibit characteristic UV-Vis absorption bands nih.goviu.edu. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzofuran. The spectrum would likely display multiple absorption bands corresponding to π → π* transitions of the aromatic system and potentially n → π* transitions associated with the nitro group and the oxygen atom of the furan ring. The addition of a nitro group to an aromatic ring can alter the energy levels of the π electrons, sometimes extending absorption into the visible region, which could result in the compound being colored docbrown.info.
Expected UV-Vis Absorption Data for this compound (in a non-polar solvent)
| Wavelength (λmax, nm) | Transition Type | Chromophore |
| ~250-280 | π → π | Benzofuran ring |
| ~300-350 | π → π | Nitroaromatic |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid unimi.it. If suitable single crystals of this compound can be grown, SC-XRD analysis would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions.
The analysis would confirm the planarity of the benzofuran ring system and determine the orientation of the methyl and nitro substituents relative to the ring. For instance, it would reveal if the nitro group is coplanar with the aromatic ring, which would maximize π-conjugation. Intermolecular interactions such as π-π stacking and C-H···O hydrogen bonds would likely be observed, influencing the crystal packing. While no specific crystallographic data for this compound is available, data from related structures like 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran and 5-Nitro-1-benzofuran-2(3H)-one can provide insights into expected bond lengths and crystal packing motifs in nitro-substituted benzofurans nih.govnih.gov.
Expected Crystallographic Data Parameters for this compound
| Parameter | Expected Information |
| Crystal System | To be determined (e.g., monoclinic, orthorhombic) |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise C-C, C-O, C-N, N-O, and C-H bond distances |
| Bond Angles | Angles between atoms, confirming molecular geometry |
| Torsion Angles | Dihedral angles, indicating the conformation and planarity of the molecule and the orientation of substituents |
| Intermolecular Interactions | Details on hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing |
Advanced Organic Synthesis Planning: Retrosynthetic Analysis for 2 Methyl 6 Nitro 1 Benzofuran
Principles and Concepts of Retrosynthetic Analysis
Retrosynthetic analysis is the process of working backward from a target molecule to identify potential starting materials. lkouniv.ac.in This method involves a series of conceptual bond-breaking operations, known as disconnections, which correspond to the reverse of known chemical reactions. airitilibrary.comscitepress.org
The disconnection approach is a systematic method for designing organic syntheses. It begins by identifying the target molecule (TM) and then breaking it down into simpler precursor structures through a series of disconnections. airitilibrary.comlkouniv.ac.in This process generates idealized fragments called synthons , which are typically cations or anions that represent the reactive species in the forward synthesis. lkouniv.ac.ine-bookshelf.de Since synthons are often unstable, they are replaced by synthetic equivalents , which are actual reagents that can be used in the laboratory to achieve the desired transformation. spcmc.ac.in
For instance, disconnecting an ester bond would yield an acyl cation synthon and an alkoxide anion synthon. The corresponding synthetic equivalents would be an acyl chloride and an alcohol, respectively. This process is repeated until simple, readily available starting materials are identified. lkouniv.ac.in Another key tool in this approach is Functional Group Interconversion (FGI) , which involves converting one functional group into another to facilitate a disconnection that may not be obvious or possible with the original functionality. lkouniv.ac.inwiley.com
The primary goal of retrosynthesis is to simplify the structure of the target molecule. airitilibrary.com Effective strategies aim to disconnect bonds at key structural junctions, such as in the middle of the molecule or at the attachment point of a functional group, to generate significantly simpler precursors. airitilibrary.com The analysis should ideally lead to recognizable and readily available starting materials.
Transformations in retrosynthesis are guided by the vast knowledge of organic reactions. A good disconnection must correspond to a reliable and high-yielding reaction in the forward direction. lkouniv.ac.in The process involves not just breaking bonds but also considering the stereochemistry and regiochemistry of the potential forward reactions to ensure the desired isomer is produced.
| Concept | Description | Example (General) |
| Target Molecule (TM) | The final compound to be synthesized. | A complex pharmaceutical drug. |
| Disconnection | An imaginary bond-breaking operation that is the reverse of a known reaction. | Breaking a C-N amide bond. |
| Synthon | An idealized fragment, usually an ion, resulting from a disconnection. | Acyl cation (R-C+=O) and an amine anion (R'-NH⁻). |
| Synthetic Equivalent | A real reagent that corresponds to a synthon. | Acyl chloride (R-COCl) and an amine (R'-NH₂). |
| FGI | The conversion of one functional group into another to enable a disconnection. | Reducing a nitro group to an amine to allow for amide formation. |
Strategic Disconnections for the Benzofuran (B130515) Ring System
The target molecule, 2-Methyl-6-nitro-1-benzofuran, possesses a benzofuran core, which is a common motif in many biologically active compounds. nih.govresearchgate.net Its synthesis can be planned by strategically disconnecting the heterocyclic ring.
One-Group Disconnections focus on breaking a single bond connected to a functional group. For this compound, two immediate one-group disconnections can be considered:
C-N Disconnection: The nitro group can be introduced onto the benzene (B151609) ring via electrophilic aromatic substitution. The retrosynthetic step is an FGI, disconnecting the C-NO₂ bond to a precursor aniline, or more directly, to the parent 2-methylbenzofuran, which would be nitrated in the forward synthesis.
C-C Disconnection: The methyl group at the 2-position could be disconnected, although this is often less straightforward. A more common approach involves building the furan (B31954) ring with the methyl group already incorporated into one of the precursors.
Two-Group Disconnections analyze the spatial relationship between two functional groups to guide the disconnection strategy. In the context of the benzofuran ring itself, the key bonds are the C-O and C-C bonds forming the furan ring. A common strategy for benzofuran synthesis involves the cyclization of an α-phenoxycarbonyl compound or an o-alkenylphenol. nih.govoregonstate.edu
A logical two-group disconnection for the benzofuran ring involves breaking the C(2)-C(3) and O(1)-C(7a) bonds. A widely used forward reaction is the intramolecular cyclization of an o-hydroxyphenyl ketone derivative. nih.govorganic-chemistry.org This leads to a disconnection of the O(1)-C(2) bond and the C(3)-C(3a) bond of the furan ring, pointing towards a precursor like 2-(4-nitrophenoxy)propanal or a related ketone. An alternative is the cyclization of an o-allylphenol derivative. nih.gov
An illogical disconnection generates synthons where the charge is opposite to the natural polarity of the functional group (a concept known as Umpolung or polarity inversion). spcmc.ac.inresearchgate.net For example, disconnecting a C-C bond in a 1,2-dioxygenated pattern can lead to two electrophilic carbons, which is an illogical pairing. researchgate.netscribd.com While these disconnections seem counterintuitive, they can open up powerful synthetic routes by employing reagents that reverse the normal reactivity of a functional group. spcmc.ac.in
In the case of this compound, a disconnection that breaks the aromatic C-C bonds of the benzene ring would be considered illogical and unproductive, as there are no reliable reactions to reform it from simpler fragments. Similarly, a disconnection generating a positive charge on the oxygen atom of the furan ring would be highly unfavorable.
Fine-tuning the retrosynthetic plan involves evaluating multiple potential routes and selecting the one that is most efficient, convergent, and uses readily available, inexpensive starting materials. This may involve adding or removing functional groups (FGA/FGR) to facilitate a key bond-forming reaction. scitepress.org
Convergent vs. Linear Synthesis Strategies
When designing a multi-step synthesis, chemists can choose between two primary strategies: linear and convergent synthesis. chemistnotes.comdifferencebetween.com
A linear synthesis assembles a molecule in a stepwise, sequential manner, where the product of one reaction becomes the starting material for the next. differencebetween.com A → B → C → D → Target
A convergent synthesis involves preparing several key fragments of the target molecule independently. These fragments are then combined (coupled) in the final stages of the synthesis to form the complete molecule. wikipedia.org A → B C → D B + D → Target
For this compound, a convergent approach could involve synthesizing a substituted phenol (B47542) and a side-chain fragment separately, followed by their coupling and cyclization. A linear approach might start with a simple phenol and sequentially add the necessary functional groups and build the furan ring step-by-step. Given the relative simplicity of the target molecule, a well-planned linear synthesis could be efficient, but a convergent strategy often remains preferable to maximize yield.
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step, sequential assembly. fiveable.me | Independent synthesis of fragments, followed by late-stage coupling. wikipedia.org |
| Overall Yield | Tends to be lower, especially for long sequences, due to multiplicative losses. differencebetween.com | Generally higher, as the number of sequential steps is reduced. chemistnotes.com |
| Efficiency | Can be less efficient and more time-consuming. differencebetween.com | More efficient as fragments can be prepared in parallel. |
| Flexibility | Less flexible; an early-stage failure requires restarting the entire sequence. | More flexible; allows for optimization of fragment syntheses independently. fiveable.me |
| Best Suited For | Simpler molecules or when fragment coupling is difficult. fiveable.me | Complex molecules with distinct, separable subunits. wikipedia.org |
Identification of Commercially Available Starting Materials
A critical step in devising a practical synthetic route is the identification of readily available and cost-effective starting materials. A retrosynthetic analysis of this compound suggests several plausible disconnection strategies. Two prominent approaches for the formation of the benzofuran ring system are the Perkin rearrangement and transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Retrosynthetic Approach 1: The Perkin Reaction
The Perkin reaction and its variations offer a classical and reliable method for the synthesis of benzofurans. A key disconnection in this approach involves breaking the C2-C3 and the O1-C7a bonds of the benzofuran ring. This leads back to a substituted salicylaldehyde (B1680747) and a component that can provide the C2 and C3 atoms of the furan ring.
For the synthesis of this compound, this retrosynthetic disconnection points to 4-nitro-2-hydroxybenzaldehyde and a two-carbon synthon, such as chloroacetone. The reaction would proceed via the initial formation of an ether, followed by an intramolecular aldol-type condensation to construct the furan ring.
Retrosynthetic Approach 2: Sonogashira Coupling
A more contemporary approach involves the use of palladium- and copper-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly well-suited for the synthesis of 2-substituted benzofurans.
In this scenario, a key disconnection is made at the C2-C3 bond and the O1-C2 bond. This strategy suggests that the benzofuran ring can be constructed from a suitably substituted o-halophenol and an alkyne. For the target molecule, this would involve the coupling of a 2-halo-5-nitrophenol with propyne, followed by an intramolecular cyclization. A common precursor for this reaction is 2-iodo-5-nitrophenol.
The following table summarizes the key starting materials identified through these two retrosynthetic approaches and their commercial availability.
| Starting Material | CAS Number | Availability |
| 4-Nitro-2-hydroxybenzaldehyde | 2460-58-4 | Commercially available from various suppliers. |
| Chloroacetone | 78-95-5 | Commercially available, often stabilized. |
| 2-Iodo-5-nitrophenol | 54321-69-8 | Available from specialized chemical suppliers. |
| Propyne | 74-99-7 | Available as a gas, often in cylinders. |
Interactive Data Table of Starting Materials
Click to view interactive data
Computer-Aided Retrosynthesis Tools and Methodologies
The field of organic synthesis has been significantly impacted by the development of computer-aided retrosynthesis tools. These software platforms leverage vast databases of chemical reactions and sophisticated algorithms to propose synthetic routes for a given target molecule. For a molecule like this compound, these tools can offer both classical and novel synthetic strategies.
The general methodology of these programs involves the user inputting the structure of the target molecule. The software then applies a set of rules or machine learning models to identify potential disconnections. This process is repeated iteratively, generating a tree of possible synthetic intermediates until commercially available starting materials are reached.
Methodologies of Prominent Retrosynthesis Tools:
Rule-Based Systems: Tools like SYNTHIA™ utilize a vast, expert-curated database of reaction rules. sigmaaldrich.comsigmaaldrich.com These rules are based on established chemical transformations and allow the software to propose reliable and well-precedented synthetic steps. For this compound, a rule-based system would likely identify disconnections corresponding to well-known named reactions for benzofuran synthesis, such as the Perkin or related cyclization reactions. nih.govwikipedia.org
Machine Learning and Template-Based Approaches: Software such as ASKCOS and AiZynthFinder employ machine learning algorithms trained on large reaction databases. acs.orgarxiv.orgnih.govmedium.com These tools often use a "template-based" approach, where reaction templates are extracted from known reactions and applied to the target molecule to suggest precursors. arxiv.org This methodology allows for the "learning" of chemical reactivity and can propose a wider range of transformations, including those that might not be immediately obvious to a human chemist. For a heterocyclic compound like the target molecule, these tools can be particularly powerful in exploring diverse cyclization strategies.
Template-Free and AI-Driven Methods: The cutting edge of retrosynthesis software involves template-free and artificial intelligence-driven approaches. These methods aim to predict retrosynthetic disconnections without relying on predefined reaction templates, potentially leading to the discovery of entirely new synthetic routes.
Application to this compound:
When applied to this compound, these computer-aided tools would likely generate multiple potential synthetic pathways. The output would typically include a graphical representation of the retrosynthetic tree, detailing each proposed reaction step and the required reagents. The user can then evaluate the proposed routes based on factors such as the cost and availability of starting materials, the number of steps, and the predicted reaction yields and potential for side reactions.
The following table provides an overview of some prominent computer-aided retrosynthesis tools and their core methodologies.
| Tool | Core Methodology | Application to Heterocyclic Synthesis |
| SYNTHIA™ | Expert-coded, rule-based system with a large database of chemical reactions. sigmaaldrich.comsigmaaldrich.com | Strong in identifying established and reliable synthetic routes for common heterocyclic cores based on well-documented reactions. |
| ASKCOS | Open-source platform combining template-based and template-free models with machine learning. acs.orgarxiv.org | Offers a diverse range of suggestions for heterocyclic ring formation, benefiting from its data-driven approach. acs.org |
| AiZynthFinder | Open-source tool utilizing a Monte Carlo tree search guided by a neural network trained on reaction data. nih.govmedium.com | Capable of exploring a broad chemical space to propose both conventional and novel pathways for heterocycles. medium.com |
Interactive Data Table of Retrosynthesis Tools
Click to view interactive data
It is important to note that while these tools are powerful, they are intended to augment, not replace, the expertise of a synthetic chemist. The successful application of computer-aided retrosynthesis requires a critical evaluation of the software's output, considering the nuances of chemical reactivity and the practicalities of laboratory execution.
Structure Reactivity Relationships in 2 Methyl 6 Nitro 1 Benzofuran Non Biological Focus
Influence of Substituent Position and Nature on Chemical Reactivity
The chemical reactivity of 2-Methyl-6-nitro-1-benzofuran is profoundly influenced by the electronic properties of its substituents. The nitro group (-NO₂) at the 6-position is a powerful electron-withdrawing group, exerting both a negative inductive (-I) and a negative resonance (-M) effect. This significantly reduces the electron density of the entire aromatic system, particularly the benzene (B151609) ring. nih.govnih.govasm.org Consequently, the benzene portion of the molecule is deactivated towards electrophilic aromatic substitution.
Conversely, the methyl group (-CH₃) at the 2-position on the furan (B31954) ring is weakly electron-donating through a positive inductive effect (+I). This can influence the reactivity of the furan ring, which is inherently electron-rich compared to benzene. Electrophilic attack on the unsubstituted benzofuran (B130515) parent molecule typically occurs preferentially at the 2-position due to the formation of a more stabilized cationic intermediate. echemi.comstackexchange.comuoanbar.edu.iq However, with the 2-position already occupied by a methyl group, electrophilic reactions on the furan ring would be directed to the 3-position.
The strong electron-withdrawing nature of the nitro group also makes the benzene ring susceptible to nucleophilic aromatic substitution, a reaction type not typically observed in electron-rich aromatic systems. The positions ortho and para to the nitro group (positions 5 and 7) are activated for such attacks.
Correlation Between Structural Features and Spectroscopic Signatures
¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance (NMR) spectra would reflect the molecule's asymmetry. The aromatic protons on the benzene ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts influenced by the strong deshielding effect of the nitro group. The methyl group protons would appear as a singlet in the upfield region (around δ 2.5 ppm). In the ¹³C NMR spectrum, the carbon atom attached to the nitro group (C6) would be significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key vibrational frequencies expected for this compound are summarized in the table below. The most characteristic peaks would be the strong asymmetric and symmetric stretching vibrations of the nitro group.
Table 1: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1520-1560 | Strong | Asymmetric NO₂ Stretch |
| ~1340-1380 | Strong | Symmetric NO₂ Stretch |
| ~1600-1450 | Medium-Weak | C=C Aromatic Ring Stretching |
| ~1250-1000 | Strong | C-O-C (Ether) Stretching |
UV-Visible Spectroscopy: The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the benzofuran ring system. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift, moving the absorption maximum to longer wavelengths compared to unsubstituted benzofuran. nih.gov
Impact of Molecular Structure on Non-Linear Optical Properties
Molecules possessing both an electron-donating and an electron-withdrawing group connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. In this compound, the benzofuran moiety can act as a π-system, while the nitro group serves as a potent electron acceptor. nih.govnih.gov
Studies on similar nitro-substituted benzofuran and benzofurazan (B1196253) derivatives have shown that the presence of a nitro group significantly enhances NLO responses, such as the first hyperpolarizability (β). nih.govresearchgate.netunime.it This effect is attributed to the increased intramolecular charge transfer (ICT) from the π-system of the rings to the electron-withdrawing nitro group upon electronic excitation. The substitution of an amino group with a nitro group in a benzofuran derivative was found to cause a significant batochromic shift and enhance the polarity of the charge transfer state, which is indicative of stronger NLO properties. nih.gov Therefore, this compound is predicted to possess noteworthy NLO characteristics due to this inherent donor-π-acceptor architecture.
Relationship between Substitution Patterns and Regioselectivity in New Reactions
The existing substituents are critical in directing the position of any subsequent chemical reactions.
Electrophilic Aromatic Substitution: As mentioned, the benzene ring is strongly deactivated by the nitro group at C6. Electrophilic attack is therefore highly disfavored on this ring. If forced, the directing effect of the oxygen atom (ortho, para-directing) and the nitro group (meta-directing) would favor substitution at the C4 and C7 positions, though the reaction would be sluggish. The furan ring is more likely to react. With the C2 position blocked by a methyl group, electrophilic attack would be directed to the C3 position. echemi.comstackexchange.com
Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzene ring, due to the C6-nitro group, facilitates nucleophilic aromatic substitution (SNAᵣ). Nucleophiles would preferentially attack the positions ortho and para to the nitro group, namely C5 and C7, leading to the displacement of a suitable leaving group if one were present at those positions.
Reactions involving the Methyl Group: The methyl group at C2 can potentially undergo reactions such as free-radical halogenation under appropriate conditions, leading to the formation of a halomethyl derivative.
Factors Affecting Compound Stability and Degradation Pathways
The stability of this compound is influenced by its structural features and environmental conditions.
Thermal Stability: The benzofuran ring system is a stable aromatic structure. However, many nitroaromatic compounds can be thermally sensitive. While some benzofuran derivatives are noted to be thermally stable, high temperatures could potentially lead to decomposition, often initiated at the nitro group. scispace.com
Photochemical Stability: Nitroaromatic compounds are often photochemically active. beilstein-journals.org Upon irradiation with UV light, the nitro group can be excited, potentially leading to degradation pathways. For instance, photolysis of some nitro-phenyl-benzofuran derivatives has been shown to proceed under UV irradiation. beilstein-journals.orgd-nb.info The presence of oxygen can play a significant role in the photochemical reaction pathways. beilstein-journals.org
Chemical Stability: The electron-withdrawing nature of the nitro group makes the compound resistant to oxidative degradation. nih.govnih.govasm.org The molecule is generally stable under neutral and acidic conditions. However, the ether linkage within the furan ring could be susceptible to cleavage under harsh acidic conditions. The compound's resistance to oxidation also contributes to its recalcitrance in environmental biodegradation. nih.govrsc.org
Future Research Directions and Unexplored Avenues for 2 Methyl 6 Nitro 1 Benzofuran
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzofuran (B130515) derivatives is a well-established area of organic chemistry, with numerous methods available for constructing the core bicyclic ring system. nih.gov However, the efficient and environmentally benign synthesis of specifically substituted benzofurans like 2-Methyl-6-nitro-1-benzofuran remains a fertile ground for innovation. Future research could focus on:
Catalytic Strategies: Exploring the use of various metal-based catalysts (e.g., palladium, copper, ruthenium, gold, silver) could lead to more efficient and selective syntheses. nih.govacs.org These methods often allow for milder reaction conditions and greater functional group tolerance compared to classical approaches.
One-Pot Reactions: Designing multi-component, one-pot syntheses would enhance the efficiency of producing this compound by reducing the number of purification steps, saving time, and minimizing solvent waste. acs.org
Visible-Light-Mediated Catalysis: The use of visible light as a renewable energy source to drive the synthesis is a rapidly growing field. nih.gov Developing a photocatalytic route to this compound would represent a significant advancement in sustainable chemistry.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to the synthesis of this compound could enable safer handling of potentially energetic nitrated intermediates and facilitate larger-scale production for further studies.
Exploration of New Reactivity Modes and Transformations
The reactivity of the benzofuran ring is influenced by the substituents on both the furan (B31954) and benzene (B151609) rings. The presence of a methyl group at the 2-position and a nitro group at the 6-position in this compound suggests several avenues for exploring its chemical behavior:
Electrophilic and Nucleophilic Aromatic Substitution: A systematic study of substitution reactions on the benzene ring would map the directing effects of the fused furan ring, the methyl group, and the electron-withdrawing nitro group.
Reactions of the Furan Ring: The furan moiety is susceptible to various transformations, including cycloadditions and ring-opening reactions. Investigating the reactivity of the furan ring in this compound could uncover novel chemical transformations.
Functionalization of the Methyl Group: The methyl group at the 2-position could be a handle for further functionalization through reactions such as halogenation or oxidation, providing access to a wider range of derivatives.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which would open up a vast array of subsequent chemical modifications, including diazotization and coupling reactions, to generate diverse molecular architectures.
Advanced Computational Modeling for Predictive Chemistry
In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and reactivity of this compound. Future theoretical studies could include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra). This data would be invaluable for characterizing the compound and predicting its behavior in chemical reactions.
Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of potential synthetic routes and reactivity patterns, helping to optimize reaction conditions and predict the formation of byproducts.
Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic properties can be calculated, which would be crucial for designing potential applications in materials science or medicinal chemistry.
Integration into Emerging Fields of Material Science and Supramolecular Assembly
The rigid, planar structure of the benzofuran core, combined with the electronic properties imparted by the nitro group, makes this compound an interesting candidate for applications in materials science. Unexplored avenues include:
Organic Electronics: Benzofuran derivatives have been investigated for their potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The electronic properties of this compound could be tuned through chemical modification to explore its suitability for these applications.
Supramolecular Chemistry: The aromatic rings and the nitro group can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. Investigating the self-assembly behavior of this compound could lead to the development of novel supramolecular structures with interesting properties.
Fluorescent Probes: Many heterocyclic compounds exhibit fluorescence. A thorough photophysical investigation of this compound and its derivatives could reveal potential applications as fluorescent sensors or imaging agents.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
